molecular formula C21H21N3O4 B2691195 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1048005-99-7

2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No. B2691195
M. Wt: 379.416
InChI Key: JUFREVLYXHOVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an amino acid derivative with additional amine groups attached to a furan ring and a phenyl ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl group is a functional group with the formula -C6H5, where a hydrogen atom in a benzene molecule is replaced by something else .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furan ring and phenyl ring structures would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amino groups could participate in condensation reactions, and the carbonyl group could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amino and carbonyl groups could make the compound soluble in polar solvents .

Scientific Research Applications

Anti-allergic Properties

A novel series of compounds, including structures similar to the specified chemical, demonstrated potent anti-allergic activities. These compounds were synthesized through a process involving N-substituted 2-amino-4,5-dihydro-4-oxofuran-3-carboxylic acids and showed significant inhibition of serotonin, histamine, and bradykinin actions in rats, indicating a new class of antiallergic agents (Georgiev et al., 1987).

Chemical Synthesis and Molecular Interaction

The compound's framework facilitates the synthesis of novel molecular structures. For example, reactions involving 2-(trimethylsiloxy)furan have been utilized to produce various substituted 4-olides, highlighting the compound's role in synthesizing complex molecules with potential applications in material science and pharmaceuticals (Asaoka, Sugimura, & Takei, 1979). Furthermore, the transformation of similar furanone derivatives into oxazinone and pyrimidinone heterocycles has been studied, indicating its utility in creating diverse heterocyclic compounds with possible therapeutic applications (Hashem et al., 2017).

Analytical and Biochemical Applications

Mass spectrometry techniques using derivatives of amino acids and peptides related to the furan structure have been developed for identifying and determining N-terminal amino acids in peptides, showcasing the compound's utility in analytical chemistry and biochemistry research (Pritchard, Schnute, & Todd, 1975).

Material Science and Photophysics

Studies on hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings have explored their solvatochromism, crystallochromism, and solid-state structures, providing insights into their interactions in various environments and their potential applications in material science and photophysics (El-Sayed et al., 2003).

properties

IUPAC Name

4-(4-anilinoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-20(13-19(21(26)27)22-14-18-7-4-12-28-18)24-17-10-8-16(9-11-17)23-15-5-2-1-3-6-15/h1-12,19,22-23H,13-14H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFREVLYXHOVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

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